molecular formula C27H31NO11 · HCl B1164605 (9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B1164605
M. Wt: 582
InChI Key: ORLHIGGRLIJIIM-VGDPNEAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxorubicinol (hydrochloride) is a metabolite of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. Doxorubicinol is formed through the reduction of doxorubicin and retains many of its parent compound’s properties, including its cytotoxic effects. It is known for its role in the cardiotoxicity associated with doxorubicin treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Doxorubicinol can be synthesized from doxorubicin through a reduction reaction. The reduction typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction conditions must be carefully controlled to ensure the selective reduction of the carbonyl group to a hydroxyl group without affecting other functional groups .

Industrial Production Methods

Industrial production of doxorubicinol (hydrochloride) involves the large-scale reduction of doxorubicin using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Doxorubicinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Doxorubicinol (hydrochloride) has several scientific research applications:

Mechanism of Action

Doxorubicinol exerts its effects primarily through the intercalation into DNA, similar to doxorubicin. This intercalation disrupts the function of topoisomerase II, an enzyme critical for DNA replication and repair. The disruption leads to the generation of reactive oxygen species (ROS) and subsequent DNA damage, ultimately resulting in cell death. Doxorubicinol also affects various molecular pathways, including the activation of AMP-activated protein kinase (AMPK) and the Bcl-2/Bax apoptosis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Doxorubicinol

Doxorubicinol is unique due to its role as a major metabolite of doxorubicin and its contribution to the cardiotoxic effects observed in patients undergoing doxorubicin treatment. Its study provides valuable insights into the metabolism and side effects of anthracycline antibiotics, aiding in the development of safer and more effective cancer therapies .

Properties

Molecular Formula

C27H31NO11 · HCl

Molecular Weight

582

IUPAC Name

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,16?,17?,22?,27-/m0/s1

InChI Key

ORLHIGGRLIJIIM-VGDPNEAFSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O

Synonyms

(8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 2
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 3
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 4
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 5
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 6
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

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